molecular formula C16H13ClFN3O2 B8321521 {4-[(3-Chloro-2-fluorophenyl)amino]-7-methoxyquinazolin-6-yl}methanol

{4-[(3-Chloro-2-fluorophenyl)amino]-7-methoxyquinazolin-6-yl}methanol

Cat. No.: B8321521
M. Wt: 333.74 g/mol
InChI Key: VKYCXFGGDAQMCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[(3-Chloro-2-fluorophenyl)amino]-7-methoxyquinazolin-6-yl}methanol is a useful research compound. Its molecular formula is C16H13ClFN3O2 and its molecular weight is 333.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H13ClFN3O2

Molecular Weight

333.74 g/mol

IUPAC Name

[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]methanol

InChI

InChI=1S/C16H13ClFN3O2/c1-23-14-6-13-10(5-9(14)7-22)16(20-8-19-13)21-12-4-2-3-11(17)15(12)18/h2-6,8,22H,7H2,1H3,(H,19,20,21)

InChI Key

VKYCXFGGDAQMCY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1CO)C(=NC=N2)NC3=C(C(=CC=C3)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium borohydride (0.046 g, 1.21 mmol) was added to a stirred suspension of 4-[(3-chloro-2-fluorophenyl)amino]-7-methoxyquinazoline-6-carbaldehyde (0.20 g, 0.604 mmol) in methanol (1 ml) at 0° C., over period of 5 minutes. The reaction mixture was allowed to stir at room temperature for 10 minutes and concentrated to dryness. The resulting grey solid was washed with water (2×1 ml) and dried to a constant weight under high vacuum at 40° C. to afford {4-[(3-chloro-2-fluorophenyl)amino]-7-methoxyquinazolin-6-yl}methanol (0.2 g, 100%) as a grey solid; Mass Spectrum: (M+H)+ 334.
Quantity
0.046 g
Type
reactant
Reaction Step One
Name
4-[(3-chloro-2-fluorophenyl)amino]-7-methoxyquinazoline-6-carbaldehyde
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

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